2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a thioxoimidazolidinone core substituted with a 4-fluorophenyl group at position 1, a 2-(4-methoxyphenyl)ethyl chain at position 3, and an N-(4-methoxyphenyl)acetamide moiety at position 4. Its synthesis likely involves alkylation of a thiol-containing imidazolidinone precursor with an α-halogenated acetamide derivative, analogous to methods in and .
Properties
Molecular Formula |
C27H26FN3O4S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-11-3-18(4-12-22)15-16-30-24(17-25(32)29-20-7-13-23(35-2)14-8-20)26(33)31(27(30)36)21-9-5-19(28)6-10-21/h3-14,24H,15-17H2,1-2H3,(H,29,32) |
InChI Key |
HNYOGORSIQDOBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure includes:
- A thioxoimidazolidin core, which is known for its diverse biological activities.
- Substituents such as 4-fluorophenyl and 4-methoxyphenyl , which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies on related thioxoimidazolidin derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Mechanism of Action |
|---|---|---|
| Thioxoimidazolidin Derivative A | E. coli, S. aureus | Membrane disruption |
| Thioxoimidazolidin Derivative B | Pseudomonas aeruginosa | Metabolic inhibition |
Anticancer Activity
The anticancer potential of similar compounds has been explored in various studies. Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.
- Mechanism : The proposed mechanisms include the inhibition of specific signaling pathways involved in cell growth and survival.
Case Study:
A study involving a related thioxoimidazolidin compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to possess:
- Antioxidant properties : Protecting cells from oxidative stress.
- Anti-inflammatory effects : Reducing inflammation markers in vitro and in vivo.
Research Findings
Recent studies have highlighted the importance of substituent groups on the thioxoimidazolidin scaffold. For example, the presence of electron-withdrawing groups like fluorine has been linked to enhanced biological activity due to increased lipophilicity, which improves membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Insight: The imidazolidinone core in the target compound offers a balance of flexibility and hydrogen-bonding capacity compared to rigid imidazoles () or planar thiazolidinones ().
Substituent Analysis
Key Insight : The dual methoxyphenyl and fluorophenyl substituents in the target compound synergistically enhance membrane permeability and target affinity compared to analogs with single aryl groups.
Pharmacological Potential
- Enzyme Inhibition : The thioxo group in the target compound may inhibit enzymes like cyclooxygenase (COX), similar to ’s Compound 9, which showed COX1/2 inhibitory activity .
- Antimicrobial Activity: Thiazolidinones () and triazoles () are known for antimicrobial properties, suggesting the target compound could share this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
